molecular formula C16H16ClNO3 B4955953 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate

2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate

Cat. No. B4955953
M. Wt: 305.75 g/mol
InChI Key: ZLTXVHOQCHBYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is commonly used in agriculture to control pests. It was first synthesized in 1961 and has been widely used since then due to its effectiveness in controlling a broad range of pests.

Mechanism of Action

Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of effects on non-target organisms, including mammals, birds, fish, and insects. In mammals, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and developmental toxicity. In birds, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced hatching success and decreased survival rates. In fish, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced growth and reproductive capacity.

Advantages and Limitations for Lab Experiments

Fenobucarb is a widely used insecticide that has been extensively studied in laboratory experiments. Its effectiveness in controlling pests makes it a valuable tool for researchers investigating insect behavior and physiology. However, its toxicity to non-target organisms limits its use in certain experiments and requires careful handling and disposal.

Future Directions

There are several areas of research that could benefit from further investigation into 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate. One area is the development of more targeted insecticides that have less impact on non-target organisms. Another area is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate with other pesticides. Additionally, the environmental impact of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate and its persistence in the environment could be further studied to better understand its long-term effects.

Synthesis Methods

Fenobucarb can be synthesized through the reaction of 3-methylphenyl isocyanate with 2-(4-chlorophenoxy)ethanol in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained in high yield.

Scientific Research Applications

Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various research studies to investigate its mode of action, toxicity, and environmental impact. Fenobucarb has also been used in field trials to evaluate its effectiveness in controlling pests and its compatibility with other pesticides.

properties

IUPAC Name

2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXVHOQCHBYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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